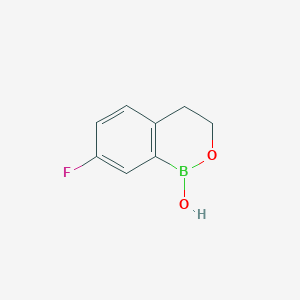

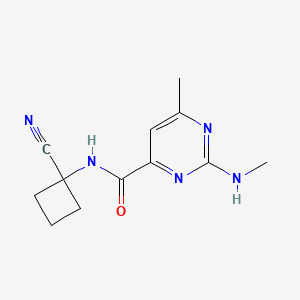

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated organic molecules is of significant interest due to their applications across various fields. Paper describes the synthesis of a related compound, (+/-)-trans-7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo[a]pyrene, through a multi-step process involving regioselective functionalization, bromination, and subsequent reactions to introduce fluorine and hydroxyl groups. Similarly, paper outlines a four-step synthesis route for a boron-containing antimalarial agent, which, while not the same, shares the benzoxaborole core structure with the compound of interest. Paper discusses the synthesis of isotopically labelled derivatives of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole for antifungal applications, indicating the relevance of such compounds in drug development.

Molecular Structure Analysis

The molecular structure of fluorinated heterocycles is crucial for their biological activity and physical properties. Paper examines the isomorphism and isostructural properties of 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its fluoro and chloro analogues, highlighting the importance of molecular conformation in the crystal structures. Paper also discusses isomorphism in the context of 7-fluoro and 7-chloro analogues of a tetrahydro-1H-1,4-epoxy-1-benzazepine derivative, emphasizing the subtle differences in molecular conformations and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the conformation and reactivity of the molecule. Paper explores the metabolism of a fluorinated dihydrodiol by liver enzymes, noting that the fluorinated compound prefers a conformation with pseudodiaxial hydroxyl groups and exhibits altered biological activity compared to its unfluorinated counterpart. This suggests that the introduction of fluorine can significantly modulate the chemical behavior of such compounds.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, making them valuable for various applications. Paper reports on the synthesis of soluble fluoro-polyimides with excellent thermal stability and low moisture absorption, demonstrating the potential of fluorinated aromatic compounds in materials science. The presence of fluorine typically imparts high stability and desirable physicochemical characteristics to the molecules.

Applications De Recherche Scientifique

Antifungal Agent Development

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine, as part of the compound 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), is being explored as a new antifungal agent, specifically for treating onychomycosis. Research has focused on synthesizing isotopically labelled versions of this compound for preclinical studies, highlighting its potential in medical applications (Baker et al., 2007). Another study mentions the discovery of AN2690 as part of a structure-activity relationship investigation, aimed at developing more effective treatments for onychomycosis (Baker et al., 2006).

Crystal Structure Analysis

In the field of crystallography, extensive characterization of benzoxaboroles, including 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine, has been conducted. A study combined experimental and computational methods to address questions related to the structure and spectroscopic signatures of these molecules in the solid state. This research is crucial for the development of new drugs (Sene et al., 2014).

Antimalarial Drug Development

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine has also been investigated in the context of antimalarial drug development. A study outlined the synthesis of a new class of antimalarial agents, 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, demonstrating its potency against the malaria parasite, Plasmodium falciparum. This research emphasizes the compound's potential in addressing global health challenges (Zhang et al., 2011).

Fluorimetric Analysis

Another application of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is in fluorimetric analysis. A study using a fluorogenic reaction with a related compound, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, demonstrated superior reactivity and fluorescence yield. This method can be used for the determination of various amino acids, highlighting the utility of fluorinated compounds in analytical chemistry (Imai & Watanabe, 1981).

Propriétés

IUPAC Name |

7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIKFIATEBVAGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CCO1)C=CC(=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3011269.png)

![6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3011275.png)

![5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3011279.png)